![molecular formula C24H26ClN3O5 B2958720 methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896386-34-8](/img/no-structure.png)

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

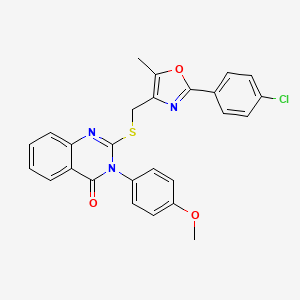

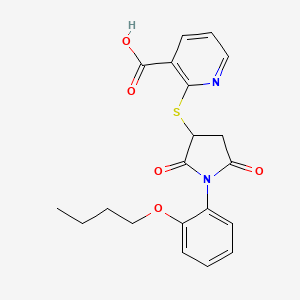

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . The presence of the 2-chlorophenyl ethylamino group and the hexyl group attached to the quinazoline core suggests that this compound may have unique properties compared to other quinazoline derivatives.

科学的研究の応用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors and are involved in various signaling pathways related to cancer cell proliferation and survival .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, making them potential candidates for treating bacterial and fungal infections .

Anticonvulsant Activity

Quinazolines have shown promise in the treatment of epilepsy and other seizure disorders due to their anticonvulsant effects .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives make them interesting for research into treatments for chronic inflammatory diseases .

Cardiovascular Applications

Some quinazolines possess hypotensive and antiplatelet activities, which could be beneficial in cardiovascular disease management .

Neurodegenerative Diseases

Research into neuroprotective agents has also highlighted quinazolines as potential therapeutics for neurodegenerative conditions .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid, followed by esterification with methyl chloroformate and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "2-amino-2-(2-chlorophenyl)ethanol", "3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid", "methyl chloroformate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1,3-dihydroquinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate.", "Step 3: Reduction of the methyl ester intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final product, methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate.", "Step 4: Purification of the final product by column chromatography using a suitable stationary phase and eluent system." ] } | |

CAS番号 |

896386-34-8 |

分子式 |

C24H26ClN3O5 |

分子量 |

471.94 |

IUPAC名 |

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |

InChIキー |

SJYZIDGIBTVWTA-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)

![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)

![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)